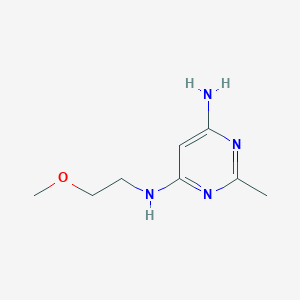

N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine

Description

N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine is a chemical compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 2-methoxyethyl group and a methyl group. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-N-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C8H14N4O/c1-6-11-7(9)5-8(12-6)10-3-4-13-2/h5H,3-4H2,1-2H3,(H3,9,10,11,12) |

InChI Key |

QWWVYCNUUIODRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)NCCOC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-methylpyrimidine-4,6-diamine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the production process, making it more cost-effective and suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under reflux or at room temperature depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-dione, while reduction may produce N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine derivatives with altered functional groups.

Scientific Research Applications

N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine: A nucleoside derivative with similar structural features.

2-cyclopropyl-N4-(2-methoxyethyl)-N4-methylpyrimidine-4,6-diamine: Another pyrimidine derivative with a cyclopropyl group.

Uniqueness

N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications in research and industry.

Biological Activity

N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is being studied for various therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Antimicrobial Properties

Research indicates that N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a comparative study showed that derivatives of pyrimidine compounds, including this one, inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.

Antiviral Activity

The compound has also been investigated for its antiviral properties. In particular, it has shown potential against viruses such as influenza and HIV. The mechanism involves the inhibition of viral replication by interfering with specific viral enzymes or host cell pathways necessary for viral proliferation .

Anticancer Activity

N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine has been evaluated for its anticancer effects in various cancer cell lines. A study focusing on its effects on A431 vulvar epidermal carcinoma cells indicated that it significantly inhibited cell proliferation and induced apoptosis . The compound's ability to modulate pathways associated with cell cycle regulation and apoptosis highlights its potential as a therapeutic agent in oncology.

The biological activity of N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in nucleic acid synthesis and metabolism, thus disrupting essential cellular processes. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .

- DNA Intercalation : There is evidence suggesting that this compound may intercalate into DNA strands, leading to inhibition of replication and transcription processes.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine exhibited strong antibacterial activity against resistant strains of bacteria. The study highlighted the structure-activity relationship (SAR) that enhances its antimicrobial potency.

- Anticancer Mechanisms : In a detailed investigation involving multiple cancer cell lines, N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine was found to induce apoptosis through the activation of caspase pathways. This was particularly noted in studies involving breast cancer cells where the compound led to significant reductions in cell viability .

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 8 µM |

| Escherichia coli | MIC: 10 µM | |

| Antiviral | Influenza virus | IC50: 25 µM |

| HIV | IC50: 15 µM | |

| Anticancer | A431 vulvar carcinoma | IC50: 5 µM |

| MCF-7 breast cancer | IC50: 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.